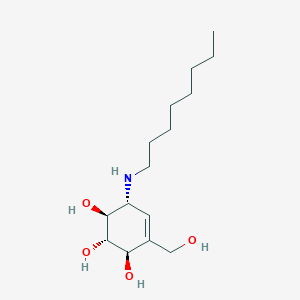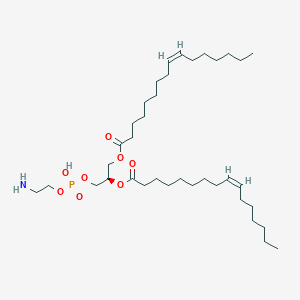
1,2-Dipalmitoleoyl-sn-glycero-3-phosphoethanolamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PE(16:1(9Z)/16:1(9Z)), also known as GPEtn(32:2) or PE(16:1/16:1), belongs to the class of organic compounds known as phosphatidylethanolamines. These are glycerophosphoetahnolamines in which two fatty acids are bonded to the glycerol moiety through ester linkages. Thus, PE(16:1(9Z)/16:1(9Z)) is considered to be a glycerophosphoethanolamine lipid molecule. PE(16:1(9Z)/16:1(9Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. PE(16:1(9Z)/16:1(9Z)) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, PE(16:1(9Z)/16:1(9Z)) is primarily located in the membrane (predicted from logP) and intracellular membrane. PE(16:1(9Z)/16:1(9Z)) exists in all eukaryotes, ranging from yeast to humans. PE(16:1(9Z)/16:1(9Z)) participates in a number of enzymatic reactions. In particular, Cytidine monophosphate and PE(16:1(9Z)/16:1(9Z)) can be biosynthesized from CDP-ethanolamine and DG(16:1(9Z)/16:1(9Z)/0:0) through the action of the enzyme choline/ethanolaminephosphotransferase. Furthermore, PE(16:1(9Z)/16:1(9Z)) can be biosynthesized from PS(16:1(9Z)/16:1(9Z)) through its interaction with the enzyme phosphatidylserine decarboxylase. Furthermore, PE(16:1(9Z)/16:1(9Z)) can be biosynthesized from PS(16:1(9Z)/16:1(9Z)) through its interaction with the enzyme phosphatidylserine decarboxylase. Finally, Cytidine monophosphate and PE(16:1(9Z)/16:1(9Z)) can be biosynthesized from CDP-ethanolamine and DG(16:1(9Z)/16:1(9Z)/0:0) through the action of the enzyme choline/ethanolaminephosphotransferase. In humans, PE(16:1(9Z)/16:1(9Z)) is involved in phosphatidylcholine biosynthesis PC(16:1(9Z)/16:1(9Z)) pathway and phosphatidylethanolamine biosynthesis pe(16:1(9Z)/16:1(9Z)) pathway.
1,2-di-[(9Z)-hexadecenoyl]-sn-glycero-3-phosphoethanolamine is a 1,2-diacyl-sn-glycero-3-phosphoethanolamine in which both acyl substituents are specified as (9Z)-hexadecenoyl (palmitoleoyl). It derives from a palmitoleic acid. It is a tautomer of a 1,2-di-[(9Z)-hexadecenoyl]-sn-glycero-3-phosphoethanolamine zwitterion.
Applications De Recherche Scientifique
Chiral Phospholipids Study
1,2-Dipalmitoleoyl-sn-glycero-3-phosphoethanolamine (DPPE) has been studied for its chiral properties at phosphorus. Researchers prepared separate diastereomers of DPPE, analyzing them through nuclear magnetic resonance (NMR). These studies contributed significantly to understanding the stereochemistry and action of phospholipases on phospholipids, an area crucial for membrane biochemistry (Jiang, Shyy, & Tsai, 1984).
Lipid Bilayer Behavior
DPPE has been instrumental in exploring the behavior of lipid bilayers. Studies using molecular dynamics simulations have shown how DPPE concentration affects the structure and dynamics of lipid bilayers, such as headgroup area and membrane thickness. This research provides insights into the fundamental properties of cellular membranes (Leekumjorn & Sum, 2006).
Impact on Insulin Signaling
DPPE has been investigated for its effect on insulin signaling pathways. Research indicates that DPPE can affect protein phosphatase activity and insulin-stimulated glucose uptake into cells. These findings are significant for understanding the molecular basis of insulin resistance and diabetes (Tsuchiya, Kanno, & Nishizaki, 2014).
Interaction with Cholesterol
The interaction of DPPE with cholesterol in bilayer membranes has been studied using NMR techniques. These studies help in understanding the structural changes in membrane lipids due to cholesterol, which is vital for comprehending various cellular processes and diseases related to membrane dysfunction (Brown & Seelig, 1978).
Propriétés
Nom du produit |
1,2-Dipalmitoleoyl-sn-glycero-3-phosphoethanolamine |
|---|---|
Formule moléculaire |
C37H70NO8P |
Poids moléculaire |
687.9 g/mol |
Nom IUPAC |
[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] (Z)-hexadec-9-enoate |
InChI |
InChI=1S/C37H70NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(39)43-33-35(34-45-47(41,42)44-32-31-38)46-37(40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h13-16,35H,3-12,17-34,38H2,1-2H3,(H,41,42)/b15-13-,16-14-/t35-/m1/s1 |
Clé InChI |
PGPMCWZMPPZJML-NAFNZUQFSA-N |
SMILES isomérique |
CCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCC/C=C\CCCCCC |
SMILES |
CCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCCCC |
SMILES canonique |
CCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCCCC |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



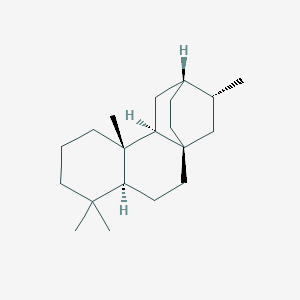
![N-(4-{4-Amino-1-[4-(4-Methylpiperazin-1-Yl)-Trans-Cyclohexyl]-1h-Pyrazolo[3,4-D]pyrimidin-3-Yl}-2-Methoxyphenyl)-1-Methyl-1h-Indole-2-Carboxamide](/img/structure/B1241234.png)

![(6S,7S)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-[(1-prop-2-enylpyridin-1-ium-2-yl)sulfinylmethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1241237.png)
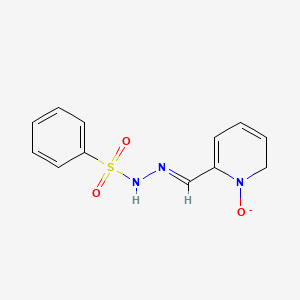
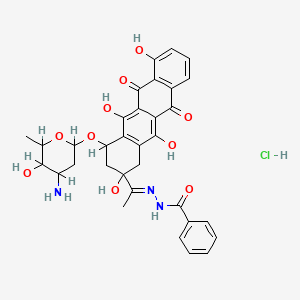

![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B1241242.png)


![(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1241247.png)
